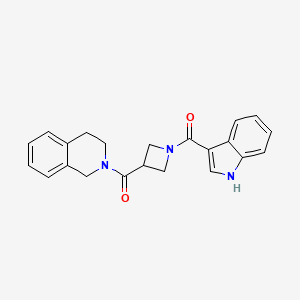

N-(1,3-二氧代异吲哚-4-基)-3-(4-氟苯基)磺酰丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonylpropanamide" is not directly mentioned in the provided papers. However, the papers discuss various sulfonamide derivatives and their synthesis, structure, and pharmacological activities, which can provide insights into the analysis of similar compounds. Sulfonamides are known for their wide range of bioactivities and are often explored for their potential as multi-target agents in drug design .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of amines with sulfonyl chlorides. For example, paper describes the preparation of N-[2-(2,4-difluorophenoxy)trifluoromethyl-3-pyridyl]sulfonamides by reacting 3-pyridylamines with sulfonyl chlorides. Similarly, the synthesis of the compound of interest would likely involve the reaction of an appropriate amine with a sulfonyl chloride derivative.

Molecular Structure Analysis

Molecular structure elucidation is a critical step in understanding the properties of a compound. In paper , the structure elucidation of novel polyfluoro substituted pyrazoline type sulfonamides was carried out using various NMR techniques and mass spectrometry. The presence of fluorine atoms significantly affects the chemical shifts and splitting patterns in the NMR spectra. The molecular structure of the compound would also be expected to show unique patterns due to the presence of the fluorine atom and the complex isoindoline moiety.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, often determined by the functional groups present in the molecule. For instance, the fluorosulfonimide group in paper is reported to be electroinactive but undergoes hydrogen reduction. The reactivity of "N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonylpropanamide" would be influenced by the presence of the sulfonyl group and the fluorophenyl moiety, potentially affecting its interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For example, the pKa value of N-(3-Thenoyl)fluorosulfonimide was determined to be 2.4, indicating its acidic nature . The presence of fluorine atoms often increases the lipophilicity of the molecule, which can affect its ability to cross biological membranes, as discussed in paper . The compound of interest would likely have unique physical and chemical properties due to its specific functional groups and molecular structure.

科学研究应用

合成和化学性质

烯烃和炔烃的磺氧化反应

有关化合物的一个应用涉及烯烃和炔烃的磺氧化反应,其中N-氟苯磺酰亚胺(NFSI)被用作自由基引发剂和选择性氧化剂。这个过程在温和、无金属条件下促进了从硫醇、烯烃或炔烃合成磺氧化物,展示了磺酰胺基化合物在有机合成中的实用性 (Zhang et al., 2016)。

生物应用

杀虫剂发现

与N-(1,3-二氧代异吲哚-4-基)-3-(4-氟苯基)磺酰丙酰胺的结构特征相关的磺氧亚胺官能团已被用于探索新的生物活性支架。来自这个新类别的产品磺氧氟,对吸食性昆虫害虫具有广谱效力,展示了磺酰胺衍生物在农业科学中的潜力 (Zhu et al., 2011)。

抗微生物活性

涉及3-氟-4-吗啉基苯胺的磺酰胺和氨基甲酸酯的研究已经证明具有显著的抗微生物活性。这些化合物与N-(1,3-二氧代异吲哚-4-基)-3-(4-氟苯基)磺酰丙酰胺具有功能上的相似性,被发现对各种细菌和真菌菌株表现出强效的抗微生物性能,暗示了在新抗生素开发中的应用 (Janakiramudu et al., 2017)。

光物理性质和应用

光能收集和非线性光学性质

对含芳香卤代生物活性磺酰胺基苯并噁唑化合物的研究,这些化合物与N-(1,3-二氧代异吲哚-4-基)-3-(4-氟苯基)磺酰丙酰胺具有结构基元的相似性,揭示了在新型光能收集材料开发中的潜在应用。这些化合物表现出显著的非线性光学性质,表明它们在设计新型染料敏化太阳能电池(DSSCs)中的实用性 (Mary et al., 2019)。

属性

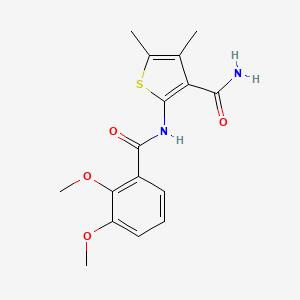

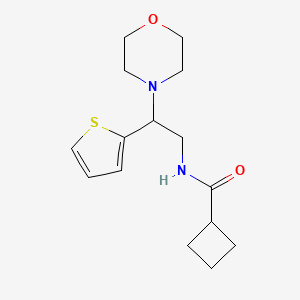

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-3-(4-fluorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O5S/c18-10-4-6-11(7-5-10)26(24,25)9-8-14(21)19-13-3-1-2-12-15(13)17(23)20-16(12)22/h1-7H,8-9H2,(H,19,21)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKOSRUDLAMLRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2Z)-2-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]hydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2552633.png)

![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2552644.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)

![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)

![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)